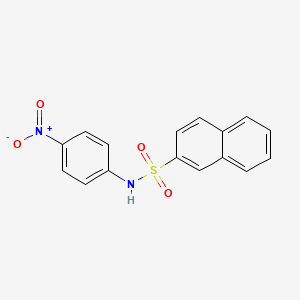

N-(4-nitrophenyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

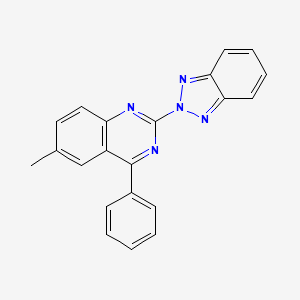

“N-(4-nitrophenyl)naphthalene-2-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a nitrophenyl group .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” can be achieved through various methods. One common method involves the reaction of 4-nitrobenzenesulphonylchloride with L-tryptophan precursors . Another approach involves the use of 4-nitrophenyl benzylsulfonate as a starting material, which allows the synthesis of a wide range of sulfonamides at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis

Sulfonamides, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 328.34 . More detailed properties such as melting point, boiling point, and density could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Polymer Science and Fuel Cell Applications

A significant area of application for compounds related to N-(4-nitrophenyl)naphthalene-2-sulfonamide is in the development of sulfonated polymers for fuel cell applications. For instance, sulfonated polyimides, derived from naphthalene sulfonamide compounds, exhibit high proton conductivity, making them suitable for polymer electrolyte fuel cells (PEFCs). These polymers demonstrate excellent mechanical strength, thermal stability, and chemical resistance, essential for durable and efficient fuel cell membranes (Hu et al., 2007).

Catalysis and Environmental Applications

Compounds incorporating naphthalene sulfonamide structures have been explored for their catalytic properties, particularly in the reduction of nitroaromatics. A hybrid nanostructure featuring naphthalene sulfonamide doped polyaniline nanotubes decorated with NiFe2O4 nanorods has demonstrated efficient catalytic activity for the reduction of nitroarenes, presenting a potential method for environmental remediation of nitroaromatic pollutants (Sypu et al., 2020).

Material Science and Sensing Applications

In materials science, metal-organic frameworks (MOFs) decorated with naphthalene sulfonamide groups have shown promise as platforms for the detection of nitro-antibiotics and white-light emission. These MOFs can serve both as fluorescent probes for the detection of specific substances and as materials for the development of luminescent sensors, showcasing the versatility of naphthalene sulfonamide derivatives in advanced sensing applications (Zhao et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N-(4-nitrophenyl)naphthalene-2-sulfonamide is the SARS CoV-2 helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the context of SARS CoV-2, the helicase is crucial for viral replication .

Mode of Action

This compound interferes with the viral replication potential of the SARS CoV-2 helicase . By inhibiting this enzyme, the compound prevents the virus from replicating within host cells .

Result of Action

The primary result of this compound’s action is the inhibition of SARS CoV-2 replication . By targeting and inhibiting the SARS CoV-2 helicase, the compound can potentially reduce the viral load within the host organism .

Zukünftige Richtungen

The study and development of sulfonamides, including “N-(4-nitrophenyl)naphthalene-2-sulfonamide”, continue to be a significant area of research. Their diverse pharmacological activities make them valuable in the treatment of various diseases. Future research may focus on improving their efficacy, reducing side effects, and exploring new therapeutic applications .

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-18(20)15-8-6-14(7-9-15)17-23(21,22)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBIDMQMPLQCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)

![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)

![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)

![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)